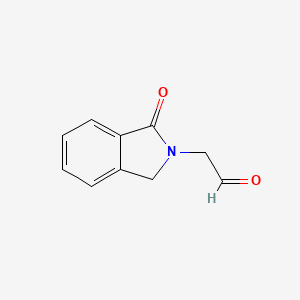

2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetaldehyde

Description

2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetaldehyde is a heterocyclic compound that belongs to the isoindole family. Isoindoles are characterized by a benzene ring fused with a pyrrole ring.

Properties

IUPAC Name |

2-(3-oxo-1H-isoindol-2-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-6-5-11-7-8-3-1-2-4-9(8)10(11)13/h1-4,6H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBOZLYDDQXFMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with an amine, followed by cyclization and oxidation steps . Another method includes the use of formaldehyde and N-arylpiperazines in the presence of tetrahydrofuran at its boiling point .

Industrial Production Methods

Industrial production of 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetaldehyde typically involves large-scale organic synthesis techniques. These methods often use catalysts such as zinc chloride to facilitate the reaction and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form isoindole derivatives with different functional groups.

Reduction: Reduction reactions can convert it into isoindoline derivatives.

Substitution: It can undergo substitution reactions, where different substituents replace hydrogen atoms on the isoindole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve specific temperatures and solvents to optimize the reaction .

Major Products

Major products formed from these reactions include various isoindole derivatives, which have applications in dye synthesis and pharmaceuticals .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of isoindole compounds, including 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetaldehyde, exhibit promising anticancer properties. A study highlighted the effectiveness of substituted isoindoles in inhibiting angiogenesis, a critical process in tumor growth and metastasis .

PI3K Inhibition

Recent investigations have identified 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetaldehyde as a potential inhibitor of phosphoinositide 3-kinases (PI3K), which are integral to various cellular signaling pathways involved in cancer progression. Compounds based on this scaffold have shown selective inhibition against PI3Kγ, suggesting a pathway for developing targeted cancer therapies .

Neuroprotective Effects

Isoindole derivatives have been explored for neuroprotective effects against neurodegenerative diseases. The compound's ability to modulate signaling pathways associated with neuronal survival indicates its potential in treating conditions like Alzheimer's disease .

Organic Synthesis

The unique structure of 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetaldehyde makes it a valuable intermediate in organic synthesis. Its reactivity allows for the formation of complex molecules that can be utilized in pharmaceuticals and agrochemicals.

Polymer Chemistry

The compound has been investigated for its role in the development of new polymeric materials, where its incorporation can enhance the mechanical properties and thermal stability of the resulting polymers.

Case Study 1: Anticancer Drug Development

A notable study examined the synthesis of various isoindole derivatives, including those based on 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetaldehyde. These compounds were tested for their efficacy against multiple cancer cell lines, demonstrating significant cytotoxic effects compared to standard treatments .

Case Study 2: Neuroprotective Screening

Another research initiative focused on the neuroprotective capabilities of isoindole derivatives. The study found that certain modifications to the 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetaldehyde structure enhanced its protective effects on neuronal cells exposed to oxidative stress .

Mechanism of Action

The mechanism of action of 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetaldehyde involves its interaction with molecular targets such as integrin alpha v beta 3. This interaction mediates various biological processes, including angiogenesis and tumor growth inhibition . The compound forms stable complexes with metal ions, which can be detected and analyzed for research purposes.

Comparison with Similar Compounds

Similar Compounds

1,3-Dihydro-1-oxo-2H-isoindole-2-acetic acid: Similar in structure but with an acetic acid group instead of an acetaldehyde group.

1-Oxoisoindoline-4-carbonitrile: Contains a nitrile group, offering different reactivity and applications.

Lenalidomide: A pharmaceutical compound with a similar isoindole structure, used in cancer treatment.

Biological Activity

2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-proliferative effects, mechanisms of action, and structure-activity relationships (SAR).

The compound is characterized by the following chemical properties:

- IUPAC Name : 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetaldehyde

- Molecular Formula : C10H9NO2

- Melting Point : Not specified in the sources, but derivatives show varying melting points around 147–151 °C for related compounds .

Anti-Proliferative Effects

Research indicates that derivatives of isoindole compounds exhibit significant anti-proliferative activity against various cancer cell lines. For instance, a study on a related class of compounds demonstrated potent activity against cell lines such as SK-BR-3 and MDA-MB-231. The most effective derivatives enhanced reactive oxygen species (ROS) levels and induced apoptosis by activating proteins like Bax and cleaved-caspase 3 in HCT116 cells .

Table 1: Anti-Proliferative Activity Against Selected Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 8c | HCT116 | 5.0 | Inhibition of TrxR, ROS induction |

| 11h | MDA-MB-231 | 4.5 | Apoptosis via Bax activation |

| - | SK-BR-3 | 6.0 | ROS-mediated cell death |

Mechanistic Studies

The mechanism of action for these compounds often involves the modulation of oxidative stress pathways. In particular, the inhibition of thioredoxin reductase (TrxR) leads to increased oxidative stress, which is a critical trigger for apoptotic pathways in cancer cells .

Structure-Activity Relationships (SAR)

Preliminary SAR studies suggest that modifications to the double bond and ester groups significantly affect anti-proliferative activity. For example, alterations in substituents on the isoindole ring can enhance potency and selectivity for specific tumor types .

Case Studies

A notable case study involved the synthesis and testing of various isoindole derivatives where compound 8c was highlighted as particularly effective against multiple cancer cell lines. The study emphasized the importance of structural modifications to optimize biological activity .

Q & A

Q. What are the optimal synthetic routes for 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetaldehyde, and how can reaction yields be improved?

Methodological Answer: Synthesis optimization often involves evaluating precursors like phthalimide derivatives (e.g., 2-[(1,3-dioxo-isoindolin-2-yl)methyl]benzoyl chloride) as intermediates . Key parameters include:

- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene minimizes side reactions.

- Temperature control : Stepwise heating (e.g., 60°C for imine formation, 100°C for cyclization) balances reactivity and stability .

Monitor reaction progress via TLC or HPLC, and purify via column chromatography with ethyl acetate/hexane gradients. Purity validation (>95%) requires NMR and LC-MS .

Q. How can spectroscopic techniques (e.g., FT-IR, NMR) confirm the structural integrity of this compound?

Methodological Answer:

- FT-IR : Confirm the presence of carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ (isoindolinone) and aldehyde (CHO) at ~2850–2720 cm⁻¹ .

- ¹H/¹³C NMR : Assign resonances for the isoindolinone ring (δ 7.5–8.0 ppm for aromatic protons) and aldehyde proton (δ 9.8–10.2 ppm). Use DEPT-135 to distinguish CH₂ groups in the dihydroisoindole moiety .

- Mass spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ with accurate mass matching theoretical values (e.g., m/z 203.1 for C₁₁H₁₀NO₃) .

Q. What crystallographic methods are suitable for resolving its 3D structure?

Methodological Answer:

Q. How can computational methods (e.g., DFT) predict its reactivity or stability?

Methodological Answer:

- DFT calculations : Optimize geometry at B3LYP/6-311++G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO) to predict nucleophilic/electrophilic sites .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on aldehyde and isoindolinone moieties as binding motifs .

Q. What analytical challenges arise in assessing its purity and stability?

Methodological Answer:

- Stability testing : Conduct accelerated degradation studies under heat (40–60°C), light, and humidity. Monitor aldehyde oxidation to carboxylic acid via HPLC .

- Impurity profiling : Use reverse-phase HPLC with UV detection (λ = 254 nm). Identify byproducts (e.g., dimerized isoindolinone) via HRMS .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?

Methodological Answer:

- Dynamic effects : Variable-temperature NMR (VT-NMR) distinguishes conformational exchange (e.g., aldehyde rotamers) by observing coalescence at elevated temperatures .

- 2D NMR : HSQC and HMBC correlations clarify ambiguous assignments, such as coupling between aldehyde protons and adjacent CH₂ groups .

Q. What mechanistic insights explain its reactivity in nucleophilic addition reactions?

Methodological Answer:

Q. How does its supramolecular behavior (e.g., hydrogen bonding) influence crystallization?

Methodological Answer:

Q. What strategies mitigate degradation during biological assays (e.g., enzyme inhibition studies)?

Methodological Answer:

Q. How can discrepancies between computational predictions and experimental results (e.g., binding affinities) be addressed?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.